molecular formula C24H48O B12094137 Tetracosanal CAS No. 57866-08-7

Tetracosanal

Cat. No.: B12094137
CAS No.: 57866-08-7
M. Wt: 352.6 g/mol
InChI Key: HGINZVDZNQJVLQ-UHFFFAOYSA-N
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Description

Tetracosanal is a long-chain aldehyde with the molecular formula C₂₄H₄₈O. It is also known as lignoceric aldehyde. This compound is a member of the fatty aldehyde family and is characterized by its long hydrocarbon chain and terminal aldehyde group. This compound is found in various natural sources, including plant waxes and animal tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetracosanal can be synthesized through the oxidation of tetracosanol, a long-chain alcohol. The oxidation process typically involves the use of oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO₃) in an organic solvent like dichloromethane .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of fatty acids followed by oxidation. This method ensures a high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Condensation Catalysts: Sodium hydroxide (NaOH), potassium hydroxide (KOH).

Major Products:

Mechanism of Action

The mechanism of action of tetracosanal involves its interaction with cellular components. As an aldehyde, it can form Schiff bases with amino groups in proteins, affecting their function. This interaction can influence various biochemical pathways, including lipid metabolism and signal transduction .

Biological Activity

Tetracosanal, a long-chain aldehyde derived from tetracosanol, has garnered interest in the field of biochemistry and pharmacology due to its diverse biological activities. This article reviews the current understanding of the biological effects of this compound, focusing on its cytotoxic properties, potential therapeutic applications, and underlying mechanisms.

Chemical Structure and Properties

This compound (C24H48O) is an aldehyde with a linear carbon chain consisting of 24 carbon atoms. It is typically synthesized through the oxidation of tetracosanol. Its structure allows it to interact with various biological systems, making it a subject of study for its potential health benefits.

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits notable cytotoxic activity against several cancer cell lines. The following table summarizes the cytotoxic effects observed in various studies:

Cell Line IC50 (μM) Effect
AGS (Gastric cancer)128.7 - >250Induces apoptosis
MDA-MB-231 (Breast cancer)128.7 - >250Induces apoptosis
HT-29 (Colorectal cancer)128.7 - >250Induces apoptosis
NIH 3T3 (Fibroblast)128.7 - >250Moderate cytotoxic effect

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting this compound's potential as a chemotherapeutic agent. Notably, it showed comparable apoptotic effects to established treatments like cycloheximide within 48 hours .

The mechanisms through which this compound exerts its cytotoxic effects are still being elucidated. Some proposed mechanisms include:

  • Induction of Apoptosis : this compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death. This is evidenced by increased annexin V staining in treated cells, indicating early apoptotic changes .
  • Inhibition of β-Amyloid Aggregation : In neurological contexts, this compound has demonstrated the ability to inhibit β-amyloid peptide aggregation, a hallmark of Alzheimer's disease, suggesting neuroprotective properties .
  • Antioxidant Activity : Some studies suggest that this compound may possess antioxidant properties that contribute to its cytotoxicity by reducing oxidative stress within cells .

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potentials of this compound:

  • Cancer Treatment : A study investigating the effects of this compound on gastric cancer cells revealed significant apoptosis induction, suggesting its potential as an adjunct therapy in cancer treatment .
  • Neuroprotection : Research into the neuroprotective effects of this compound indicated that it could mitigate neuronal damage associated with Alzheimer's disease by preventing amyloid plaque formation .
  • Antioxidant Properties : In vitro assays demonstrated that this compound possesses antioxidant properties, which may enhance its therapeutic efficacy against oxidative stress-related diseases .

Properties

CAS No.

57866-08-7

Molecular Formula

C24H48O

Molecular Weight

352.6 g/mol

IUPAC Name

tetracosanal

InChI

InChI=1S/C24H48O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25/h24H,2-23H2,1H3

InChI Key

HGINZVDZNQJVLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC=O

Origin of Product

United States

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